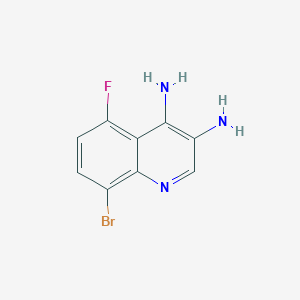

8-Bromo-5-fluoroquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C9H7BrFN3 |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

8-bromo-5-fluoroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H7BrFN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |

InChI Key |

MZFMSUSORGGTHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Quinoline Synthesis

The quinoline core is typically constructed via classical methods such as the Gould–Jacobs reaction or Skraup synthesis, adapted for halogenated intermediates. For fluoro- and bromo-substituted quinolines, halogenated anilines or halogenated aldehydes are often used as precursors.

- Fluoro substitution at position 5 is commonly introduced via starting materials like 5-fluoroaniline or 5-fluoro-substituted precursors.

- Bromo substitution at position 8 can be introduced either by starting from 8-bromoquinoline derivatives or by selective bromination of quinoline intermediates.

Selective Bromination at Position 8

A key reference for bromination of isoquinoline derivatives (structurally related to quinolines) is the patented method (EP1089976B1) describing selective bromination using brominating agents such as N-bromosuccinimide (NBS) in the presence of strong acids (e.g., concentrated sulfuric acid) at low temperatures (-30°C to -15°C) to achieve regioselective bromination. Although this patent focuses on isoquinolines, the principles apply to quinolines with appropriate modification.

- The reaction is typically carried out in acidic media to activate the heterocycle.

- Temperature control is critical to avoid polybromination.

- Brominating agents with leaving groups (Z-Br) other than bromine can be used to improve selectivity.

Diamine Functionalization at Positions 3 and 4

The introduction of amino groups at positions 3 and 4 on the quinoline ring can be achieved via:

- Nucleophilic aromatic substitution (SNAr) on halogenated quinoline precursors (e.g., 3,4-dichloroquinoline derivatives) with ammonia or amine sources.

- Reduction of nitro groups introduced at these positions by nitration followed by catalytic hydrogenation or chemical reduction.

- Direct amination via transition-metal catalyzed amination reactions (e.g., Buchwald-Hartwig amination) on halogenated quinolines.

Representative Synthetic Route Proposal

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Gould–Jacobs or Skraup reaction with 5-fluoroaniline | Formation of 5-fluoroquinoline intermediate |

| 2 | Selective bromination at position 8 | N-bromosuccinimide (NBS), conc. H2SO4, -30°C to -15°C | 8-Bromo-5-fluoroquinoline |

| 3 | Halogenation at positions 3 and 4 | Chlorination or bromination (e.g., POCl3 or Br2) | 3,4-Dihalo-8-bromo-5-fluoroquinoline |

| 4 | Diamine introduction | Nucleophilic substitution with ammonia or amines | 8-Bromo-5-fluoroquinoline-3,4-diamine |

| 5 | Purification | Recrystallization or chromatography | Pure target compound |

Detailed Research Findings and Data

Bromination Selectivity and Yield

| Parameter | Condition/Value | Effect on Product |

|---|---|---|

| Brominating agent | NBS preferred | High selectivity for mono-bromination at position 8 |

| Solvent | Concentrated sulfuric acid | Acts as catalyst and medium for electrophilic bromination |

| Temperature | -30°C to -15°C | Optimal for regioselectivity and yield |

| Reaction time | 4-5 hours | Complete consumption of starting quinoline |

| Scale | 1 g to 50 kg | Scalable with consistent yield |

| Yield | Approx. 59% isolated pure product | High yield with minimal side products |

Amination Step

- Amination of halogenated quinoline derivatives typically proceeds under reflux with ammonia or amine sources in polar solvents (e.g., ethanol, DMF).

- Catalytic systems (e.g., palladium catalysts) may be employed for transition-metal catalyzed amination to improve yields and selectivity.

- Reductive amination or reduction of nitro groups can be alternative routes to introduce amino groups.

Comparative Analysis of Brominating Agents for Quinoline Derivatives

| Brominating Agent | Reactivity (Relative) | Selectivity for Position 8 | Availability | Suitability for Large Scale |

|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBI) | High | High | Moderate | Good |

| N-Bromosuccinimide (NBS) | Moderate | Moderate to High | High | Excellent |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Lower | Lower | High | Moderate |

Note: DBI shows highest reactivity and selectivity but may require in-house synthesis; NBS is commercially available and preferred for scale-up.

Practical Considerations and Optimization

- pH control : Raising pH above 7 during workup can cause darkening and decomposition; pH should be carefully controlled.

- Temperature control : Maintaining low temperature during bromination avoids polybromination and side reactions.

- One-pot synthesis : The bromination followed by nitration (if needed) can be done sequentially in one pot to improve efficiency.

- Purification : Recrystallization from solvents such as heptane or hexane yields pure product with >97% purity.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Quinoline core synthesis | 5-Fluoroaniline, aldehydes, Gould–Jacobs | 5-Fluoroquinoline intermediate |

| 2 | Bromination at position 8 | NBS, conc. H2SO4, -30°C to -15°C | 8-Bromo-5-fluoroquinoline |

| 3 | Halogenation at positions 3 & 4 | POCl3 or Br2 | 3,4-Dihalo-8-bromo-5-fluoroquinoline |

| 4 | Diamine substitution | NH3 or amines, reflux, polar solvents | This compound |

| 5 | Purification | Recrystallization, chromatography | Pure target compound |

The preparation of This compound involves strategic synthesis of the quinoline core with fluorine substitution, followed by selective bromination at position 8 under controlled acidic and temperature conditions. Introduction of diamine groups at positions 3 and 4 is achieved via nucleophilic substitution or reduction of nitro precursors. The methods are scalable and yield high purity products when optimized for reaction conditions and purification protocols. The synthesis draws on well-established quinoline chemistry, adapted to the specific substitution pattern of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoroquinoline-3,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

8-Bromo-5-fluoroquinoline-3,4-diamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, similar to other fluoroquinolones . This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 8-Bromo-5-fluoroquinoline-3,4-diamine with key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine at position 5 in the target compound increases electrophilicity compared to the methyl group in 5-Bromo-8-methylquinoline-3,4-diamine, enhancing reactivity in nucleophilic substitutions (e.g., cross-coupling reactions) .

- Planarity and DNA Binding: The quinoline core in this compound shares structural similarities with quinazoline derivatives (e.g., IC2), which exhibit DNA intercalation. The diamine groups may improve binding affinity compared to mono-aminated analogs .

- Synthetic Complexity: Bromination at position 8 in quinolines often requires multi-step sequences involving nitration and halogenation, as seen in the synthesis of 8-bromoisoquinoline derivatives .

Physicochemical Properties

- Solubility : The fluorine substituent improves solubility in polar solvents compared to methyl or bromine-only analogs.

- Stability : Bromine at position 8 may increase steric hindrance, reducing susceptibility to enzymatic degradation in biological systems.

Biological Activity

8-Bromo-5-fluoroquinoline-3,4-diamine is a synthetic derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7BrF2N4

- Molecular Weight : 292.08 g/mol

- IUPAC Name : this compound

- Canonical SMILES : BrC1=CC(=C2C(=C1F)N=C(N)C=N2)N

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in DNA replication and transcription. The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial cell division and survival. By stabilizing the enzyme-DNA complex, it prevents the unwinding necessary for replication, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies revealed that the compound induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of S. aureus. The authors concluded that further structural modifications could enhance its potency.

Case Study 2: Anticancer Potential

In a separate investigation published in Cancer Letters, researchers explored the anticancer potential of this compound on breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through a mitochondrial-dependent pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.